

An In-Depth Technical Guide to Picrasidine S: Chemical Structure and Properties

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Picrasidine S is a naturally occurring bis-β-carboline alkaloid isolated from plants of the Picrasma genus, particularly Picrasma quassioides.[1] This class of compounds has garnered significant interest within the scientific community due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of **Picrasidine S**, with a focus on data and methodologies relevant to researchers in pharmacology and drug development.

Chemical Structure and Properties

Picrasidine S possesses a complex pentacyclic structure. Its chemical identity is well-defined by its IUPAC name, CAS number, and molecular formula.

Table 1: Chemical Identifiers and Basic Properties of Picrasidine S



Property	Value	Source	
IUPAC Name	1-(8-methoxy-9H-pyrido[3,4-b]indol-1-yl)-6-(4-methoxy-9H-pyrido[3,4-b]indol-1-yl)-1,6-diazaspiro[4.4]nonane-2,7-dione	N/A	
CAS Number	112503-87-4	[1]	
Molecular Formula	C30H29N4O4 ⁺	[1]	
Molecular Weight	509.6 g/mol	[1]	
SMILES	COC1=CC=CC2=C1NC3=C2C (=CN=C3C4CCCC5= [N+]4C=C(C6=C5NC7=C6C=C C=C7OC)OC)OC	[1]	

Table 2: Computed Physicochemical Properties of Picrasidine S

Property	Value	Source
XLogP3	5.2	N/A
Hydrogen Bond Donor Count	2	N/A
Hydrogen Bond Acceptor Count	5	N/A
Rotatable Bond Count	3	N/A
Topological Polar Surface Area	85.3 Ų	N/A
Formal Charge	+1	N/A

Note: The IUPAC name and some computed properties are based on chemical structure analysis and may not be explicitly stated in the cited sources.

Spectroscopic Data



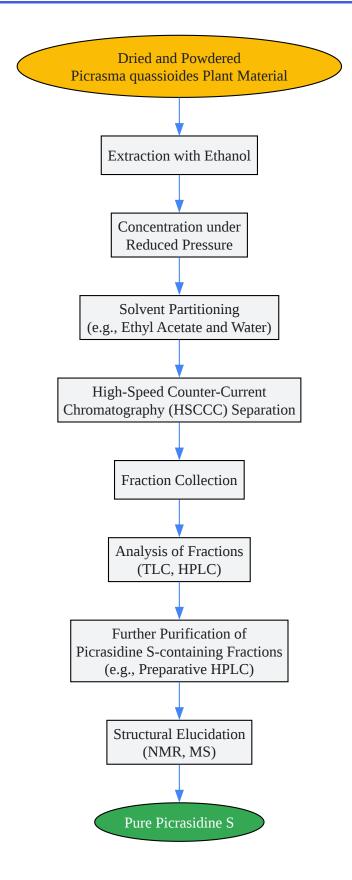
Detailed experimental spectroscopic data for **Picrasidine S**, such as ¹H NMR and ¹³C NMR spectra, are not readily available in the public domain. Researchers seeking to confirm the identity of isolated or synthesized **Picrasidine S** would need to perform these analyses.

Experimental ProtocolsIsolation from Picrasma quassioides

While a specific, detailed protocol for the isolation of **Picrasidine S** has not been published, a general method for the isolation of alkaloids from Picrasma quassioides using high-speed counter-current chromatography (HSCCC) has been described. This methodology can be adapted for the targeted isolation of **Picrasidine S**.

General Workflow for Alkaloid Isolation from Picrasma quassioides





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Figure 1. General workflow for the isolation of alkaloids from *Picrasma quassioides*.



Methodology Details (Adapted):

- Extraction: The dried and powdered plant material (e.g., stems, roots) is extracted exhaustively with a suitable solvent such as ethanol or methanol at room temperature.
- Concentration: The solvent is removed under reduced pressure to yield a crude extract.
- Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity. The fraction containing β-carboline alkaloids is typically enriched in the ethyl acetate and n-butanol fractions.
- HSCCC Separation: The enriched fraction is subjected to HSCCC. A suitable two-phase solvent system (e.g., n-hexane-ethyl acetate-methanol-water) is selected to achieve optimal separation of the target alkaloids. The stationary and mobile phases are chosen based on the partition coefficient (K) of **Picrasidine S** in the solvent system.
- Fraction Collection and Analysis: Fractions are collected from the HSCCC effluent and analyzed by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to identify those containing **Picrasidine S**.
- Final Purification: Fractions containing **Picrasidine S** are pooled and may require further purification by methods such as preparative HPLC to obtain the compound at high purity.
- Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Total Synthesis

To date, a total synthesis of **Picrasidine S** has not been reported in the scientific literature. The synthesis of the related dimeric β -carboline alkaloid, Picrasidine H, has been accomplished and could serve as a reference for developing a synthetic route to **Picrasidine S**.

Biological Activity and Mechanism of Action

Picrasidine S exhibits significant immunomodulatory and potential anti-inflammatory activities.



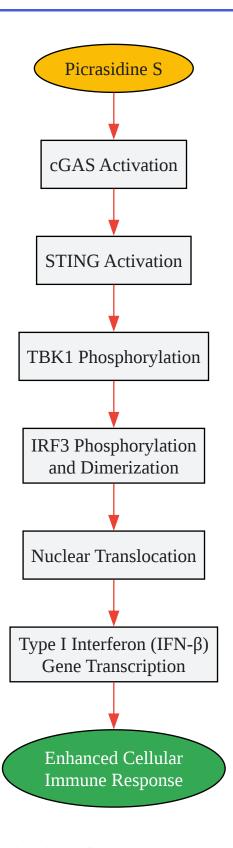
Immunomodulatory Activity: Vaccine Adjuvant

A key biological function of **Picrasidine S** is its role as a potent vaccine adjuvant. It has been shown to enhance both humoral and cellular immune responses.[2]

Signaling Pathway: cGAS-STING-IFN-I

Picrasidine S activates the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway, leading to the production of type I interferons (IFN-I).[2] This pathway is a crucial component of the innate immune system that detects cytosolic DNA and initiates an immune response.





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Figure 2. Signaling pathway of **Picrasidine S**-induced immune response.



This activation of the cGAS-IFN-I pathway by **Picrasidine S** leads to an enhanced T-cell response, making it a promising candidate for the development of novel vaccine adjuvants, particularly for cancer vaccines.[2]

Anti-inflammatory Activity

While the direct anti-inflammatory activity of **Picrasidine S** is still under investigation, related picrasidine alkaloids have demonstrated anti-inflammatory effects. For instance, Picrasidine I has been shown to inhibit osteoclastogenesis and exert anti-inflammatory effects. Given the structural similarity, it is plausible that **Picrasidine S** also possesses anti-inflammatory properties.

Quantitative Biological Data

Limited quantitative biological data for **Picrasidine S** is currently available.

Table 3: Known IC50 Value for Picrasidine S

Target	Cell Line/Assay	IC ₅₀ (μM)	Source
ρ38α	Kinase Assay	1.8	N/A

Note: The IC₅₀ value for p38 α is derived from a machine learning-assisted discovery study and may require further experimental validation.

Comprehensive studies on the cytotoxic effects of **Picrasidine S** against a broad panel of cancer cell lines have not yet been published. However, related compounds like Picrasidine I have shown cytotoxic effects against various cancer cell lines, including oral squamous cell carcinoma, suggesting that **Picrasidine S** may also possess anticancer properties.

Conclusion

Picrasidine S is a promising natural product with significant immunomodulatory activity, primarily through the activation of the cGAS-STING pathway. Its potential as a vaccine adjuvant, particularly in the context of cancer immunotherapy, warrants further investigation. While its chemical structure is known, a significant gap exists in the publicly available experimental data, particularly detailed NMR and crystallographic data, as well as a reported



total synthesis. Further research is needed to fully elucidate its pharmacological profile, including its potential anti-inflammatory and anticancer activities, and to establish a comprehensive set of quantitative biological data. This will be crucial for advancing its development as a potential therapeutic agent.

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